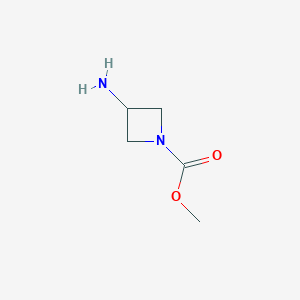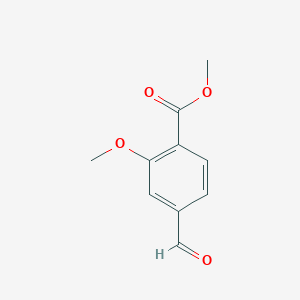
Methyl 4-formyl-2-methoxybenzoate
Overview
Description
Methyl 4-formyl-2-methoxybenzoate, also known as vanillin methyl ether, is an organic compound that belongs to the class of benzaldehydes. It has a molecular weight of 194.19 .
Molecular Structure Analysis
The molecular formula of Methyl 4-formyl-2-methoxybenzoate is C10H10O4 . The InChI code is 1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-formyl-2-methoxybenzoate is a colorless to yellow solid or semi-solid or liquid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalyst Development
Lastly, Methyl 4-formyl-2-methoxybenzoate can be used in the development of catalysts. Its structure can be modified to create ligands for metal catalysts, which are essential in accelerating various chemical reactions in both industrial and laboratory settings.
Each of these applications leverages the unique chemical properties of Methyl 4-formyl-2-methoxybenzoate , demonstrating its importance across multiple fields of scientific research .
Safety and Hazards
Methyl 4-formyl-2-methoxybenzoate is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting potential biological activity.
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the pd(oac)2 catalyzed cross-coupling reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.91 (iLOGP), suggesting it may readily cross cell membranes .
Action Environment
The action of Methyl 4-formyl-2-methoxybenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s typically stored in an inert atmosphere at 2-8°C . Furthermore, its solubility, which affects its bioavailability and distribution, is influenced by the pH and ionic strength of its environment .
properties
IUPAC Name |
methyl 4-formyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDAKRNJXBCEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594298 | |
| Record name | Methyl 4-formyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-2-methoxybenzoate | |
CAS RN |
55204-14-3 | |
| Record name | Methyl 4-formyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

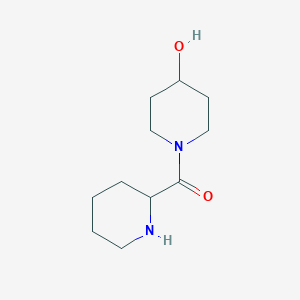

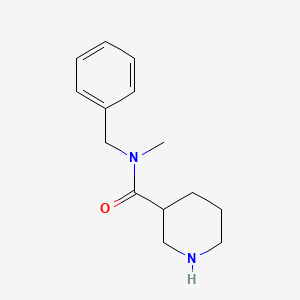
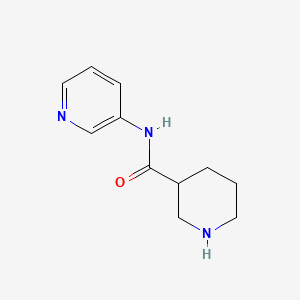
![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)



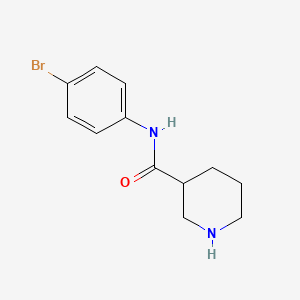
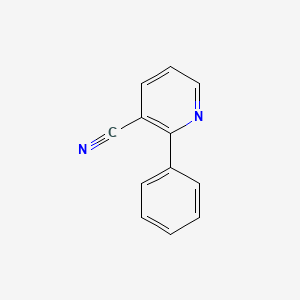
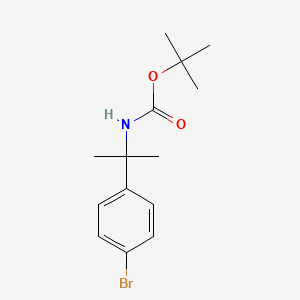
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
